molecular formula C12H14N2O3 B13922366 Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate CAS No. 923606-41-1

Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate

Cat. No.: B13922366
CAS No.: 923606-41-1
M. Wt: 234.25 g/mol
InChI Key: XZYMJKKEJJMOQL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.

    Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.

    Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.

Chemical Reactions Analysis

Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other esters and heterocyclic compounds.

Properties

CAS No.

923606-41-1

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxyindazol-1-yl)propanoate

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3

InChI Key

XZYMJKKEJJMOQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O

Origin of Product

United States

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